molecular formula C7H11NO2 B1530342 2-Oxa-7-azaspiro[4.4]nonan-8-one CAS No. 1384427-76-2

2-Oxa-7-azaspiro[4.4]nonan-8-one

Cat. No. B1530342
M. Wt: 141.17 g/mol
InChI Key: WSEWYUJJLXPJPW-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[4.4]nonan-8-one is a chemical compound with the CAS Number: 1384427-76-2 . It has a molecular weight of 141.17 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-oxa-7-azaspiro[4.4]nonan-8-one . The InChI code is 1S/C7H11NO2/c9-6-3-7(4-8-6)1-2-10-5-7/h1-5H2,(H,8,9) . This information can be used to derive the molecular structure of the compound.

It’s stored at room temperature . The compound has a molecular weight of 141.17 .

Scientific Research Applications

Synthetic Approaches and Chemical Properties

2-Oxa-7-azaspiro[4.4]nonan-8-one compounds are part of a broader class known as spiroaminals, which have been identified as cores in natural or synthetic products possessing significant biological activities. The complexity and novelty of their structures have made them challenging yet appealing targets for chemical synthesis. Different strategies have been developed to synthesize these spiroaminals, highlighting their versatile applications in creating biologically active compounds (Sinibaldi & Canet, 2008).

Antiviral Applications

Among the varied applications, certain derivatives of 2-Oxa-7-azaspiro[4.4]nonan-8-one have shown promising antiviral activity. For example, a series of 1-thia-4-azaspiro[4.5]decan-3-ones demonstrated inhibition against human coronavirus and influenza virus, with some compounds displaying comparable activity to known coronavirus inhibitors. This suggests the potential of these structures in developing antiviral therapeutics (Apaydın et al., 2019).

Antihypertensive Activity

The antihypertensive properties of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been explored, with certain derivatives showing activity as antihypertensive agents in animal models. These compounds have been investigated for their potential to act as alpha- and beta-adrenergic receptor blockers, indicating their applicability in cardiovascular drug development (Caroon et al., 1981).

Anticancer Properties

A notable area of application is in anticancer research, where derivatives of 2-Oxa-7-azaspiro[4.4]nonan-8-one have been evaluated for their anticancer properties. Some compounds have demonstrated potent anticancer activity against various human cancer cell lines, including breast, prostate, lung, and liver cancers. These studies reveal the potential of these compounds to induce apoptosis and disrupt mitochondrial function in cancer cells, highlighting their value in oncology research (Yugandhar et al., 2015).

Drug Discovery Modules

Furthermore, these compounds have been recognized as valuable modules for drug discovery, with novel synthetic routes developed to produce multifunctional, structurally diverse spirocycles. This adaptability underscores the relevance of 2-Oxa-7-azaspiro[4.4]nonan-8-one derivatives in the design of new therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).

Safety And Hazards

The compound has been classified as potentially harmful if swallowed or in contact with skin . Precautionary measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-oxa-7-azaspiro[4.4]nonan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6-3-7(4-8-6)1-2-10-5-7/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEWYUJJLXPJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-7-azaspiro[4.4]nonan-8-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-7-azaspiro[4.4]nonan-8-one
Reactant of Route 2
2-Oxa-7-azaspiro[4.4]nonan-8-one
Reactant of Route 3
2-Oxa-7-azaspiro[4.4]nonan-8-one
Reactant of Route 4
2-Oxa-7-azaspiro[4.4]nonan-8-one
Reactant of Route 5
2-Oxa-7-azaspiro[4.4]nonan-8-one
Reactant of Route 6
2-Oxa-7-azaspiro[4.4]nonan-8-one

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